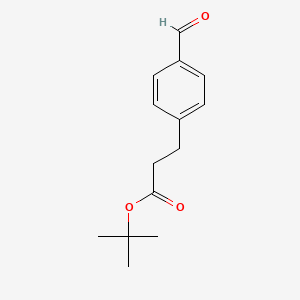

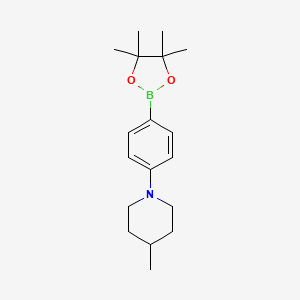

![molecular formula C18H27ClN2O2 B1397000 1-[4-(哌啶-3-基甲氧基)苯甲酰]哌啶盐酸盐 CAS No. 1332531-15-3](/img/structure/B1397000.png)

1-[4-(哌啶-3-基甲氧基)苯甲酰]哌啶盐酸盐

描述

1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride is a chemical compound with the molecular formula C18H27ClN2O2 . It is used in various scientific research areas, particularly in drug development and neurochemistry.

Synthesis Analysis

Piperidine derivatives, such as 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . Recent advances in the synthesis of piperidine derivatives involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride can be found in chemical databases . These databases typically provide information on the compound’s molecular weight, melting point, boiling point, solubility, and other relevant properties.科学研究应用

Drug Design and Synthesis

Piperidine derivatives are crucial in the pharmaceutical industry, forming the backbone of many medicinal compounds. The compound can be used to synthesize drugs with potential therapeutic effects. Its structure is versatile, allowing for the creation of various pharmacologically active derivatives. These derivatives can be designed to interact with specific biological targets, leading to the development of new medications .

Cancer Therapy

Piperidine structures have been incorporated into compounds showing promise as cancer therapeutics. For instance, certain piperidine derivatives have been identified as inhibitors for resistant strains of cancer-related enzymes, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are crucial in the development of targeted cancer treatments .

Antimicrobial Agents

The antibacterial and antifungal properties of piperidine derivatives make them suitable candidates for developing new antimicrobial agents. By modifying the piperidine core, researchers can enhance the compound’s ability to disrupt bacterial cell walls or inhibit fungal growth, contributing to the fight against resistant strains of pathogens .

Neurodegenerative Disease Treatment

Compounds with a piperidine moiety have shown potential in treating neurodegenerative diseases. They can be engineered to modulate neurotransmitter systems, offering therapeutic benefits for conditions like Alzheimer’s disease and other forms of dementia .

Analgesics and Anti-inflammatory Drugs

The analgesic and anti-inflammatory properties of piperidine derivatives are well-documented. These compounds can be tailored to target specific pain pathways or inflammatory responses, providing relief for chronic pain sufferers and those with inflammatory disorders .

Antidepressant and Antipsychotic Medications

The structural flexibility of piperidine allows for the synthesis of compounds with psychotropic properties. These can be applied in the treatment of various mental health disorders, including depression and schizophrenia, by affecting neurotransmitter levels or receptor activity .

Antioxidant Supplements

Natural piperidine compounds, such as those found in the Piperaceae family, exhibit strong antioxidant properties. Synthetic analogs based on the piperidine structure could be developed as dietary supplements to combat oxidative stress and support overall health .

属性

IUPAC Name |

piperidin-1-yl-[4-(piperidin-3-ylmethoxy)phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2.ClH/c21-18(20-11-2-1-3-12-20)16-6-8-17(9-7-16)22-14-15-5-4-10-19-13-15;/h6-9,15,19H,1-5,10-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSGRXFTKOHSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCCNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B1396919.png)

![3-Bromo-5-chlorothieno[2,3-c]pyridine](/img/structure/B1396924.png)

![5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1396927.png)

![(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1396928.png)

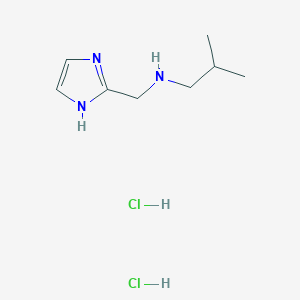

![N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride](/img/structure/B1396932.png)

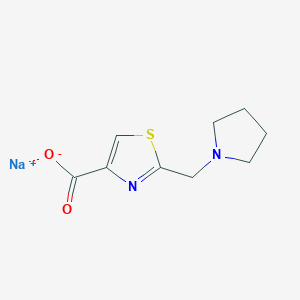

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396935.png)

![9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride](/img/structure/B1396937.png)